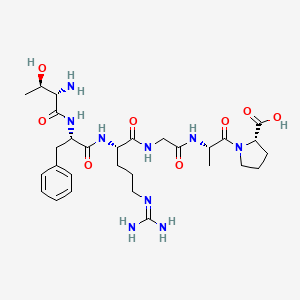

H-Thr-phe-arg-gly-ala-pro-OH

Übersicht

Beschreibung

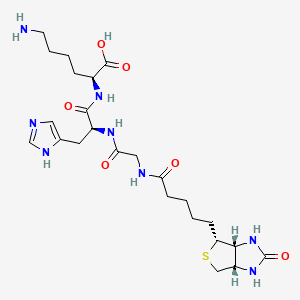

PAR3 (1-6) (human): ist ein synthetischer Peptidagonist des Protease-aktivierten Rezeptors 1 (PAR1). Es entspricht den Resten 1-6 der aminoterminalen, gekoppelten Ligandensequenz des humanen PAR3 und den Resten 39-44 der vollständigen humanen Sequenz . Diese Verbindung spielt eine bedeutende Rolle bei der Aktivierung der p42/44 MAPK-Signalübertragung in Fibroblasten, die PAR1 exprimieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: PAR3 (1-6) (human) wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, eine gängige Methode zur Herstellung von Peptiden. Die Synthese umfasst die schrittweise Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Aminosäuren werden unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und entschützt, um das endgültige Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von PAR3 (1-6) (human) folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatische Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Integrität des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PAR3 (1-6) (human) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of PAR3 (1-6) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PAR3 (1-6) (human) unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Unter Standardbedingungen nimmt es in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Abspaltungsreagenzien: Trifluoressigsäure (TFA) zur Entfernung des Peptids vom Harz

Entschützungsreagenzien: Verschiedene Säuren und Basen zur Entfernung von Schutzgruppen von Aminosäuren

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das PAR3 (1-6) (human)-Peptid selbst, mit hoher Reinheit und spezifischer Sequenz .

Wissenschaftliche Forschungsanwendungen

Chemie: PAR3 (1-6) (human) wird als Modellpeptid in Studien zu Protease-aktivierten Rezeptoren und ihren Signalwegen verwendet. Es hilft, die Struktur-Aktivitäts-Beziehungen dieser Rezeptoren zu verstehen .

Biologie: In der biologischen Forschung wird PAR3 (1-6) (human) zur Untersuchung von Zellsignalmechanismen verwendet, insbesondere solcher, die an MAPK-Signalwegen beteiligt sind. Es wird auch verwendet, um die Rolle von Protease-aktivierten Rezeptoren in verschiedenen zellulären Prozessen zu untersuchen .

Medizin: PAR3 (1-6) (human) hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer gestörten Signalübertragung von Protease-aktivierten Rezeptoren zusammenhängen. Es wird in präklinischen Studien verwendet, um seine Auswirkungen auf Entzündungen, Krebs und andere Erkrankungen zu untersuchen .

Industrie: In der pharmazeutischen Industrie wird PAR3 (1-6) (human) in der Medikamentenentwicklung und in Screening-Assays verwendet, um potenzielle Modulatoren von Protease-aktivierten Rezeptoren zu identifizieren .

Wirkmechanismus

PAR3 (1-6) (human) übt seine Wirkungen aus, indem es an den Protease-aktivierten Rezeptor 1 (PAR1) bindet und diesen aktiviert. Diese Aktivierung beinhaltet die Spaltung der N-terminalen Domäne des Rezeptors, wodurch ein gekoppelter Ligand freigelegt wird, der mit der extrazellulären Schleife 2-Domäne des Rezeptors interagiert. Diese Interaktion initiiert intrazelluläre Signalwege, einschließlich der Aktivierung der p42/44 MAPK-Signalübertragung . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Signalübertragung von G-Protein-gekoppelten Rezeptoren und nachgeschaltete Effektoren wie MAPK .

Wirkmechanismus

PAR3 (1-6) (human) exerts its effects by binding to and activating proteinase-activated receptor 1 (PAR1). This activation involves the cleavage of the receptor’s N-terminal domain, exposing a tethered ligand that interacts with the receptor’s extracellular loop 2 domain. This interaction initiates intracellular signaling pathways, including the activation of p42/44 MAPK signaling . The molecular targets and pathways involved include G protein-coupled receptor signaling and downstream effectors like MAPK .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

PAR1 (1-6) (human): Ein weiterer synthetischer Peptidagonist des Protease-aktivierten Rezeptors 1, strukturell ähnlich, aber mit unterschiedlichen Sequenzresten.

PAR2 (1-6) (human): Ein synthetischer Peptidagonist des Protease-aktivierten Rezeptors 2, mit unterschiedlicher Sequenz und Rezeptorspezifität.

Einzigartigkeit: PAR3 (1-6) (human) ist einzigartig in seiner spezifischen Aktivierung von PAR1 und seiner Fähigkeit, die MAPK-Signalübertragung selektiv in Fibroblasten zu aktivieren, die PAR1, aber nicht PAR3 exprimieren . Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N9O8/c1-16(27(44)38-13-7-11-21(38)28(45)46)35-22(40)15-34-24(41)19(10-6-12-33-29(31)32)36-25(42)20(14-18-8-4-3-5-9-18)37-26(43)23(30)17(2)39/h3-5,8-9,16-17,19-21,23,39H,6-7,10-15,30H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,45,46)(H4,31,32,33)/t16-,17+,19-,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNVPMUJJJLQHG-WZZXNIEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

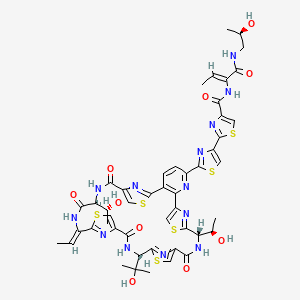

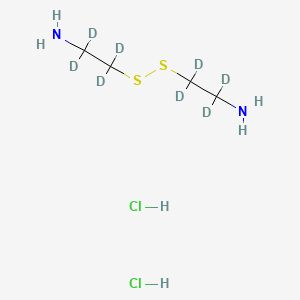

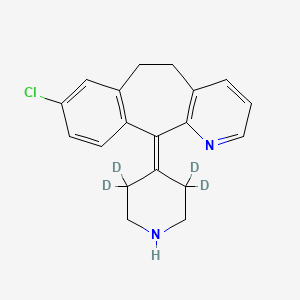

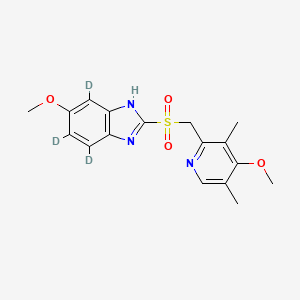

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)

![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)

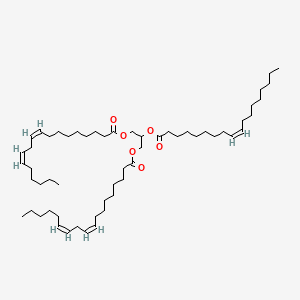

![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B8088833.png)